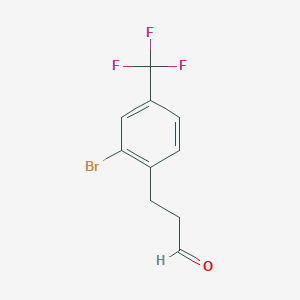
3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an aldehyde functional group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal typically involves the reaction of 2-bromo-4-(trifluoromethyl)benzene with acrolein under specific conditions. One common method includes the use of a palladium-catalyzed Mizoroki-Heck cross-coupling reaction, followed by hydrogenation. The reaction conditions often involve the use of palladium acetate as a catalyst and tetrabutylammonium acetate as a base, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of palladium catalysts can be implemented to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the development of pharmaceuticals.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: Its derivatives may be used to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific derivative being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but contains an amine group instead of an aldehyde.
3-(3-(Trifluoromethyl)phenyl)propanal: Similar structure but lacks the bromine atom.
2-Bromo-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of an aldehyde.
Uniqueness
3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal is unique due to the combination of its bromine, trifluoromethyl, and aldehyde functional groups. This combination imparts distinct reactivity and properties, making it a versatile intermediate in various chemical reactions and applications .
Properties
Molecular Formula |
C10H8BrF3O |
|---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
3-[2-bromo-4-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8BrF3O/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h3-6H,1-2H2 |
InChI Key |
XFJVAAKGAIHCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


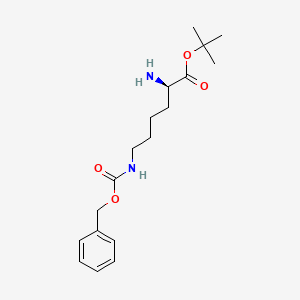
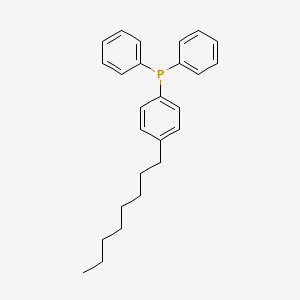
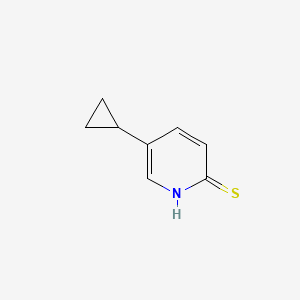
![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)
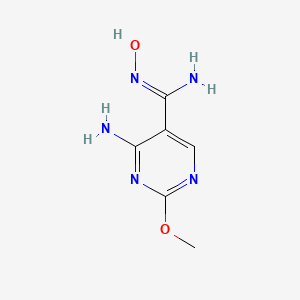


![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)


![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)

